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Technical Support Center

This document addresses the key questions surrounding the clinical development of PF-
03463275 and its lack of efficacy in improving the negative symptoms of schizophrenia.

Frequently Asked Questions (FAQs)
Q1: What was the primary therapeutic target of PF-03463275?

A1: The primary therapeutic target of PF-03463275 was the Glycine Transporter 1 (GlyT1). By

inhibiting GlyT1, the drug was designed to increase the levels of glycine in the synaptic cleft.

Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and it was

hypothesized that enhancing NMDA receptor function would improve cognitive deficits

associated with schizophrenia.[1][2]

Q2: Was PF-03463275 specifically developed to treat negative symptoms of schizophrenia?

A2: No, the primary focus of the clinical trials for PF-03463275 was on cognitive impairment

associated with schizophrenia (CIAS).[1][2][3] While it was hoped that enhancing NMDA

receptor function might also have a beneficial effect on negative symptoms, this was not the

primary endpoint of the major clinical studies. The rationale was based on the broader

glutamate hypothesis of schizophrenia, which links NMDA receptor hypofunction to both

cognitive and negative symptoms.[1][4]
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Q3: Why did PF-03463275 fail to show efficacy for its primary endpoint of cognitive

improvement?

A3: In the key clinical trial (NCT01911676), PF-03463275, when administered with cognitive

training, did not lead to a greater improvement in cognitive impairment compared to cognitive

training with a placebo.[2][5] Despite achieving high levels of GlyT1 occupancy, the anticipated

enhancement of neuroplasticity and cognitive function was not observed.[2]

Q4: What is the likely reason PF-03463275 did not improve negative symptoms?

A4: While specific data on the PANSS negative subscale from the pivotal trials are not widely

published, the failure to improve negative symptoms can be attributed to several factors:

Indirect Mechanism of Action: The therapeutic strategy of GlyT1 inhibition relies on indirectly

modulating NMDA receptor function. The complexity of the glutamatergic system and its

dysregulation in schizophrenia may mean that simply increasing glycine availability is

insufficient to correct the underlying pathology of negative symptoms.

Complex Pathophysiology of Negative Symptoms: Negative symptoms are a multifaceted

and heterogeneous domain of schizophrenia, likely involving multiple neurotransmitter

systems beyond the NMDA receptor, including dopamine and serotonin pathways.[6] A drug

with a single, targeted mechanism may not be sufficient to address this complexity.

Lack of Primary Efficacy: The overall failure of PF-03463275 to achieve its primary endpoint

of cognitive enhancement suggests that the therapeutic hypothesis of GlyT1 inhibition for

schizophrenia, at least with this particular agent, may be flawed or incomplete. It is therefore

not surprising that secondary outcomes, such as an improvement in negative symptoms,

were also not met.

Clinical Trial Data Summary
The following table summarizes the key aspects of the main clinical trial investigating PF-
03463275.
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Parameter Information

Clinical Trial Identifier NCT01911676

Primary Objective

To evaluate the efficacy of PF-03463275 in

enhancing the effects of cognitive training on

cognitive impairment in individuals with

schizophrenia.

Primary Endpoint
Improvement in the MATRICS Consensus

Cognitive Battery (MCCB) composite score.

Drug Doses 40 mg and 60 mg twice daily.

Target Occupancy
High GlyT1 occupancy was achieved (e.g., 60

mg BID produced ~83% occupancy).[7]

Key Outcome

PF-03463275 in combination with cognitive

training did not produce a greater improvement

in cognitive impairment compared to placebo

with cognitive training.[2][5]

Negative Symptom Assessment

The Positive and Negative Syndrome Scale

(PANSS) was used to assess psychotic

symptoms, including a negative symptom

subscale. However, specific data on the efficacy

for negative symptoms are not prominently

reported.[2]

Experimental Protocols
Protocol for Clinical Trial NCT01911676: A Randomized, Double-Blind, Placebo-Controlled,

Crossover Study

Participant Selection:

Inclusion Criteria: Stable outpatients diagnosed with schizophrenia.

Exclusion Criteria: Current substance use disorder, unstable medical conditions.
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Study Design:

A within-subject, crossover design was employed.

Participants were randomized to receive either PF-03463275 (40 mg or 60 mg twice daily)

or a placebo for a 5-week treatment period.

This was followed by a 2-week washout period.

Participants then crossed over to the other treatment arm for a second 5-week period.

Intervention:

During each 5-week treatment period, participants received either PF-03463275 or a

placebo.

For 4 of the 5 weeks in each period, participants also engaged in computerized cognitive

training.

Outcome Measures:

Primary Outcome: Change in the MATRICS Consensus Cognitive Battery (MCCB)

composite score to assess cognitive function.

Secondary Outcomes: Assessment of psychotic symptoms using the Positive and

Negative Syndrome Scale (PANSS), including the positive, negative, and general

psychopathology subscales.

Data Analysis:

The primary analysis compared the change in MCCB scores between the PF-03463275
and placebo conditions.

Secondary analyses would have examined changes in PANSS scores.

Visualizations
Signaling Pathway of PF-03463275
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Caption: Mechanism of action of PF-03463275.

Experimental Workflow of NCT01911676
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Caption: Crossover design of the NCT01911676 clinical trial.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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